molecular formula C12H22O11 B056155 3-O-Talopyranosylmannopyranoside CAS No. 123050-23-7

3-O-Talopyranosylmannopyranoside

Cat. No.: B056155
CAS No.: 123050-23-7
M. Wt: 342.3 g/mol
InChI Key: QIGJYVCQYDKYDW-LNLVSYAUSA-N
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Description

3-O-Talopyranosylmannopyranoside (CAS: 123050-23-7, C₁₂H₂₂O₁₁) is a disaccharide derivative in which a talopyranosyl moiety is linked via a β-glycosidic bond to the C-3 hydroxyl group of a mannopyranose unit . This compound is notable for its structural complexity, arising from the axial-equatorial configuration of the talose and mannose residues. It is frequently studied in the context of natural product chemistry, particularly in plant-derived saponins and flavonoid glycosides, where such sugar linkages modulate bioavailability and bioactivity .

Properties

CAS No.

123050-23-7

Molecular Formula

C12H22O11

Molecular Weight

342.3 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9+,10+,11+,12-/m1/s1

InChI Key

QIGJYVCQYDKYDW-LNLVSYAUSA-N

SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O[C@@H]2[C@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O

Synonyms

3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside
3-O-talopyranosylmannopyranoside
3-O-TPMP

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural Features and Glycosidic Linkages

The table below highlights key structural differences between 3-O-Talopyranosylmannopyranoside and related glycosides:

Compound Name Glycosidic Linkage Sugar Components Molecular Formula Source/Application References
3-O-Talopyranosylmannopyranoside Talopyranosyl-(1→3)-Mannopyranose Talose, Mannose C₁₂H₂₂O₁₁ Synthetic/plant saponins
Isorhamnetin 3-O-α-L-Rhamnopyranosyl-(1→6)-β-D-Galactopyranoside Rhamnopyranosyl-(1→6)-Galactopyranose Rhamnose, Galactose C₂₈H₃₂O₁₆ Flavonoid glycosides (antioxidant)
Oleanolic amide 3-O-α-L-Rhamnopyranosyl-(1→2)-α-L-Arabinopyranoside Rhamnopyranosyl-(1→2)-Arabinopyranose Rhamnose, Arabinose C₄₄H₇₃NO₁₀ Triterpene saponins (anti-inflammatory)
Hederagenin-3-O-β-D-Glucopyranosyl-(1→3)-α-L-Rhamnopyranoside Glucopyranosyl-(1→3)-Rhamnopyranose Glucose, Rhamnose C₄₇H₇₆O₁₇ Triterpene saponins (immunomodulatory)
Key Observations:
  • Sugar Identity and Linkage Position: The talose-mannose linkage in 3-O-Talopyranosylmannopyranoside is rare compared to more common rhamnose-glucose or rhamnose-arabinose pairs in triterpene saponins . This uniqueness may influence its metabolic stability.
  • Biological Relevance: Unlike flavonoid glycosides (e.g., isorhamnetin derivatives), 3-O-Talopyranosylmannopyranoside is primarily associated with triterpene saponins, where sugar moieties enhance solubility and receptor binding .

Bioactivity and Functional Divergence

  • 3-O-Talopyranosylmannopyranoside: Limited direct bioactivity data exist, but its structural analogs in saponins exhibit immunomodulatory effects .
  • Comparison with Flavonoid Glycosides: Isorhamnetin 3-O-rhamnoglycosides show potent antioxidant activity (IC₅₀ ~10 μM in DPPH assays), attributed to the rhamnose-galactose linkage enhancing radical scavenging . In contrast, talose-containing compounds may prioritize membrane interaction over direct antioxidant effects.
  • Triterpene Saponins: Oleanolic acid derivatives with rhamnose-arabinose linkages (e.g., TS1) demonstrate anti-inflammatory activity (IC₅₀ ~5 μM in COX-2 inhibition), suggesting that branching and sugar polarity dictate target specificity .

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